molecular formula C9H8O B14648991 Nona-3,5,7-triyn-1-OL CAS No. 54542-18-6

Nona-3,5,7-triyn-1-OL

Cat. No.: B14648991
CAS No.: 54542-18-6
M. Wt: 132.16 g/mol
InChI Key: OMYDFQNJZABHNO-UHFFFAOYSA-N
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Description

Nona-3,5,7-triyn-1-ol (CAS Number: 54542-18-6) is a linear polyacetylenoid with the molecular formula C9H8O and a molecular weight of 132.16 g/mol . This compound is characterized by its unique structure featuring three carbon-carbon triple bonds, as defined by its SMILES notation CC#CC#CC#CCCO . Polyacetylenoids like this compound are a significant class of natural products biosynthesized from fatty acids and are frequently isolated from terrestrial medicinal plants, particularly from families such as Compositae and Apiaceae . These compounds are of substantial research interest due to their pleiotropic profile of bioactivities, which includes potential antitumoral, anti-inflammatory, and antimicrobial properties, making them valuable leads in pharmacological investigation . Researchers utilize this compound as a standard in phytochemical studies and in explorations of structure-activity relationships within this dynamic class of molecules. This product is intended for Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

54542-18-6

Molecular Formula

C9H8O

Molecular Weight

132.16 g/mol

IUPAC Name

nona-3,5,7-triyn-1-ol

InChI

InChI=1S/C9H8O/c1-2-3-4-5-6-7-8-9-10/h10H,8-9H2,1H3

InChI Key

OMYDFQNJZABHNO-UHFFFAOYSA-N

Canonical SMILES

CC#CC#CC#CCCO

Origin of Product

United States

Nomenclature and Structural Elucidation of Nona 3,5,7 Triyn 1 Ol

The systematic IUPAC name "Nona-3,5,7-triyn-1-ol" precisely describes the molecule's structure. The prefix "Nona-" indicates a nine-carbon chain. The suffixes "-3,5,7-triyn-" specify the presence of three carbon-carbon triple bonds located at the third, fifth, and seventh carbon atoms, and "-1-ol" denotes a hydroxyl (-OH) group at the first carbon atom.

The structural formula of this compound is CH₃-C≡C-C≡C-C≡C-CH₂-CH₂-OH. This linear, rigid structure is a direct consequence of the sp-hybridized carbon atoms of the alkyne groups. The conjugation of the three triple bonds results in a delocalized π-electron system, which is responsible for the compound's unique chemical and physical properties.

Physicochemical Properties of this compound (Computed)

PropertyValue
Molecular FormulaC₉H₈O
Molecular Weight132.16 g/mol
XLogP31.4
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count1
Rotatable Bond Count3
Exact Mass132.057515 g/mol
Monoisotopic Mass132.057515 g/mol
Topological Polar Surface Area20.2 Ų
Heavy Atom Count10

Data sourced from PubChem and are computed values.

Research Trajectory of Polyynes and Alkynols Within Organic Chemistry

The study of polyynes, which are molecules containing multiple alkyne units, and their functionalized derivatives like alkynols, has a rich history in organic chemistry. Initially, research in this area was driven by the desire to understand the properties of highly unsaturated and conjugated systems. The synthesis of these compounds has always been a significant challenge due to their inherent instability, particularly for longer polyyne chains which can be explosive.

Early research focused on developing synthetic methodologies to create and stabilize polyynes. The Cadiot-Chodkiewicz coupling and the Glaser-Hay coupling are prominent examples of reactions used to construct the polyyne backbone. The introduction of bulky end groups, such as triisopropylsilyl (TIPS) groups, has been a key strategy to protect the reactive polyyne chain from degradation and unwanted side reactions.

More recently, the research trajectory has shifted towards exploring the unique electronic and optical properties of polyynes and alkynols. These compounds are being investigated as molecular wires and as building blocks for advanced materials, including conductive polymers and carbon-rich nanostructures. The presence of a hydroxyl group in alkynols like Nona-3,5,7-triyn-1-ol provides a reactive handle for further functionalization, allowing for their incorporation into larger, more complex molecular architectures.

Academic Significance of Conjugated Triynols in Modern Synthesis and Materials Science

Classical Oxidative Coupling Reactions for Polyynes

The formation of the carbon-carbon triple bond backbone of polyynes has historically been achieved through oxidative coupling reactions. These methods, while foundational, remain relevant in contemporary organic synthesis.

Glaser Coupling for Oligoynes

First reported by Carl Andreas Glaser in 1869, the Glaser coupling is one of the oldest and most fundamental reactions for the synthesis of symmetrical diynes. researchgate.netwikipedia.orgwikipedia.org The reaction involves the oxidative homocoupling of terminal alkynes in the presence of a copper(I) salt, such as copper(I) chloride, an oxidant (typically air or oxygen), and a base like ammonia. researchgate.netwikipedia.org The versatility of this reaction allows for its use in the synthesis of a wide array of structures, from simple diynes to complex macrocycles and polymers. researchgate.netresearchgate.netrsc.org

The general scheme for Glaser coupling can be represented as: 2 R-C≡CH + 2 Cu(I) → 2 R-C≡CCu + 2 H⁺ 2 R-C≡CCu + O₂ → R-C≡C-C≡C-R + 2 CuO

This method has been instrumental in the synthesis of various natural products containing the diyne motif. numberanalytics.com

Eglinton-Galbraith Coupling for Polyynic Frameworks

A significant modification of the Glaser coupling is the Eglinton-Galbraith coupling, which utilizes a copper(II) salt, such as cupric acetate, in a solvent like pyridine. wikipedia.orgnumberanalytics.comrsc.org This method also facilitates the oxidative homocoupling of terminal alkynes to form symmetrical diynes and has been widely applied in the synthesis of natural products and complex polyynic structures. wikipedia.orgresearchgate.netresearchgate.net The reaction is particularly useful for intramolecular couplings to form cyclic polyynes. rsc.org

A key difference from the Glaser coupling is the use of a stoichiometric amount of the copper(II) salt, which acts as the oxidant. rsc.org The proposed mechanism involves the formation of a copper(II) acetylide intermediate, which then dimerizes and undergoes reductive elimination to yield the diyne product. ub.edu The acidity of the terminal alkyne can influence the reaction rate, with more acidic alkynes generally reacting faster. ub.edu

Hay Coupling in Conjugated Polyynes Synthesis

The Hay coupling is another important variation of the Glaser coupling that employs a catalytic amount of a copper(I) salt, typically complexed with a chelating amine ligand such as N,N,N',N'-tetramethylethylenediamine (TMEDA). wikipedia.orgwikipedia.org This copper-TMEDA complex is soluble in a variety of organic solvents, enhancing the versatility of the reaction. rsc.org Oxygen from the air serves as the terminal oxidant, regenerating the active Cu(I) catalyst. wikipedia.org

The Hay coupling is highly effective for the synthesis of symmetrical polyynes and has been used to create long-chain polyynes by coupling terminal diynes or triynes. wikipedia.orgfh-swf.de The use of a solid-supported Glaser-Hay reaction has been developed to overcome issues of chemoselectivity, allowing for the synthesis of asymmetrical polyynes in high purity and yield. nih.govwm.edu

Coupling Reaction Catalyst/Reagent Key Features Typical Products
Glaser Coupling Copper(I) salt, Oxidant (O₂), BaseOldest homocoupling method. researchgate.netwikipedia.orgSymmetrical diynes, oligoynes. researchgate.net
Eglinton-Galbraith Coupling Copper(II) salt (e.g., Cu(OAc)₂), PyridineUses stoichiometric copper(II) as oxidant. rsc.orgSymmetrical diynes, cyclic polyynes. wikipedia.orgrsc.org
Hay Coupling Catalytic Copper(I) salt with TMEDA, O₂Catalytic in copper, uses air as oxidant. wikipedia.orgSymmetrical polyynes, polymers. wikipedia.orgfh-swf.de

Transition-Metal-Catalyzed Approaches to Polyynol Synthesis

More contemporary methods for synthesizing polyynols and related structures often involve transition-metal catalysis, which offers greater control, efficiency, and functional group tolerance.

Alkyne Metathesis for Conjugated Triynols

Alkyne metathesis is a powerful reaction that involves the scrambling of alkyne fragments, catalyzed by high-oxidation-state metal alkylidyne complexes, most commonly of molybdenum or tungsten. rsc.orgchemrxiv.orgchemrxiv.org This methodology provides a direct route to conjugated triynes through the self-metathesis or cross-metathesis of diynes. rsc.orgchemrxiv.org

A significant challenge in using alkyne metathesis for triyne synthesis is controlling the selectivity to favor the desired triyne product over other possible metathesis products. chemrxiv.org Recent advancements have shown that using sterically hindered diyne substrates can effectively direct the reaction towards the formation of conjugated triynes with high selectivity. rsc.orgchemrxiv.orgchemrxiv.org This strategy has been successfully applied to synthesize both symmetrical and unsymmetrical triynes. chemrxiv.orgchemrxiv.org

Palladium-Catalyzed Cross-Coupling Reactions in Polyynol Synthesis (e.g., Sonogashira, Stille, Negishi)

Palladium-catalyzed cross-coupling reactions are among the most important and widely used methods in modern organic synthesis for the formation of carbon-carbon bonds. nih.govnobelprize.orgnih.gov These reactions are characterized by their mild reaction conditions and high tolerance for various functional groups. sigmaaldrich.comrsc.org

Sonogashira Coupling: This reaction couples a terminal alkyne with a vinyl or aryl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.orgorganic-chemistry.orglibretexts.org It is a highly efficient method for the synthesis of unsymmetrical polyynes and has been extensively used in the preparation of natural products, organic materials, and complex molecules. wikipedia.orglibretexts.orgscirp.org The reaction can be performed under mild, often room temperature, conditions. wikipedia.org Copper-free variations of the Sonogashira coupling have also been developed to address issues related to the toxicity and side reactions associated with the copper co-catalyst. libretexts.org

Stille Coupling: The Stille reaction involves the coupling of an organotin compound (organostannane) with an organic halide or triflate, catalyzed by a palladium complex. wiley-vch.dewikipedia.orgnrochemistry.comorganic-chemistry.org This reaction is known for its tolerance of a wide range of functional groups and the stability of the organostannane reagents. nrochemistry.comorganic-chemistry.org It has been applied to the synthesis of complex molecules, including those with conjugated systems. wiley-vch.denih.gov A significant drawback is the toxicity of the organotin compounds. organic-chemistry.org

Negishi Coupling: The Negishi coupling reaction pairs an organozinc compound with an organic halide or triflate, also catalyzed by a palladium or nickel complex. wikipedia.orgorganic-chemistry.orgpearson.com A key advantage of the Negishi coupling is its ability to form C-C bonds between sp³, sp², and sp hybridized carbon atoms. wikipedia.org While highly effective and used in the total synthesis of natural products, the organozinc reagents are sensitive to air and moisture. wikipedia.orgresearchgate.net Iron-catalyzed versions of the Negishi coupling have been developed as a more environmentally friendly and cost-effective alternative. organic-chemistry.org

Coupling Reaction Organometallic Reagent Electrophile Key Features
Sonogashira Coupling Terminal AlkyneVinyl or Aryl Halide/TriflatePd/Cu co-catalyzed, mild conditions. wikipedia.orgorganic-chemistry.org
Stille Coupling OrganostannaneOrganic Halide/TriflateTolerates many functional groups, toxic reagents. wiley-vch.deorganic-chemistry.org
Negishi Coupling OrganozincOrganic Halide/TriflateCouples sp³, sp², and sp carbons, moisture-sensitive. wikipedia.orgorganic-chemistry.org

Copper-Catalyzed Alkyne Couplings for Polyynols.

Copper-catalyzed oxidative coupling reactions are fundamental in the synthesis of polyynes and by extension, polyynols. acs.org These reactions, including the Glaser, Eglinton-Galbraith, and Hay couplings, facilitate the formation of carbon-carbon bonds between terminal alkynes, leading to the construction of the polyyne backbone. acs.org

The Glaser coupling , one of the earliest methods, typically involves a copper(I) salt like CuCl or CuI, an oxidant such as oxygen or air, and a base, often in an alcoholic or aqueous medium. The Eglinton–Galbraith modification utilizes a copper(II) salt, such as copper(II) acetate, in pyridine, which acts as both a solvent and a base. This method offers better control and is often used for intramolecular cyclizations. The Hay coupling is a notable improvement that employs a catalytic amount of a copper(I) salt, typically in conjunction with an amine base like N,N,N',N'-tetramethylethylenediamine (TMEDA), and oxygen as the oxidant. This catalytic version is highly efficient for the synthesis of shorter polyynes. acs.org

While these methods are effective for producing shorter polyynes like hexaynes and octaynes, their yields often decrease significantly when targeting longer polyyne chains. acs.org For the synthesis of polyynols, a terminal alkyne bearing a hydroxyl group (or a protected hydroxyl group) would be coupled with another terminal alkyne. For a molecule like this compound, a potential strategy would involve the coupling of a shorter chain alcohol, such as a pentynol derivative, with another alkyne.

Recent advancements have also explored ligand-free copper-catalyzed cross-coupling reactions. For instance, the use of Cu2O as a catalyst with a base like Cs2CO3 in DMF has been shown to be effective for coupling alkynes with aryl and vinyl halides, tolerating a wide range of functional groups. organic-chemistry.org Such methodologies could potentially be adapted for the synthesis of polyynols.

Table 1: Comparison of Copper-Catalyzed Alkyne Coupling Reactions

Reaction Catalyst/Reagents Key Features
Glaser Coupling Cu(I) salt (e.g., CuCl), oxidant (O2), base One of the earliest methods for alkyne homocoupling.
Eglinton-Galbraith Cu(II) salt (e.g., Cu(OAc)2), pyridine Offers good control; often used for cyclizations.
Hay Coupling Catalytic Cu(I) salt, TMEDA, O2 Highly efficient for shorter polyynes. acs.org
Ligand-Free Coupling Cu2O, Cs2CO3, DMF Tolerates a broad range of functional groups. organic-chemistry.org

Asymmetric Transformations in Polyynol Synthesis.

Asymmetric synthesis is crucial when the target polyynol contains stereogenic centers, aiming to produce a single enantiomer or diastereomer. slideshare.net This is particularly relevant for naturally occurring polyynols or those designed for specific biological or material applications where stereochemistry dictates function. Asymmetric induction, the preferential formation of one stereoisomer over another, can be achieved through various strategies. wikipedia.org

One common approach is the use of a chiral catalyst in the key bond-forming reactions. slideshare.net This external asymmetric induction introduces chirality in the transition state. For polyynols, this could involve enantioselective reduction of a carbonyl group to a hydroxyl group or an asymmetric addition to an alkyne.

Another method is the use of chiral auxiliaries . slideshare.netwikipedia.org A chiral auxiliary is a stereochemically pure compound that is reversibly attached to the substrate. It directs the stereochemical outcome of a reaction before being cleaved, resulting in an enantiomerically enriched product. wikipedia.org

The chiral pool approach utilizes readily available, enantiomerically pure natural products like amino acids or carbohydrates as starting materials. uleth.ca For instance, the asymmetric synthesis of β-allenic alcohols has been achieved through the reduction of enynols using a complex of lithium aluminum hydride with a chiral sugar derivative. rsc.org A similar strategy could be envisioned for the synthesis of chiral polyynols, where an en-triyne precursor is asymmetrically reduced to generate the chiral alcohol center.

Dynamic kinetic resolution (DKR) is a powerful technique that can theoretically convert a racemic mixture entirely into a single enantiomer. princeton.edu This process combines a kinetic resolution with in situ racemization of the slower-reacting enantiomer. princeton.edu For polyynols, this could be applied to a racemic mixture of a precursor, where an enzyme or chiral catalyst selectively reacts with one enantiomer while the other is continuously racemized.

Alternative Synthetic Routes to Polyynic Alcohols

Beyond traditional coupling methods, alternative strategies have been developed for constructing polyynic frameworks.

The Fritsch-Buttenberg-Wiechell (FBW) rearrangement is a significant alternative method for generating carbon-carbon triple bonds and has been adapted for the synthesis of polyynes. nih.govacademie-sciences.fr This reaction involves the rearrangement of an alkylidene carbene or carbenoid intermediate, which is typically generated in situ from a 1,1-dihaloolefin by treatment with a strong base like butyllithium (B86547) (BuLi). nih.govresearchgate.net A 1,2-migration of a substituent, such as an alkynyl group, leads to the formation of a new alkyne. academie-sciences.fr

The necessary 1,1-dihaloolefin precursors can be prepared from an alkynyl ketone through dibromoolefination under Corey-Fuchs conditions. nih.gov The subsequent carbenoid rearrangement is sensitive to the solvent, with nonpolar hydrocarbon solvents like hexanes and toluene (B28343) providing the desired polyyne product more effectively than ethereal solvents such as THF. nih.gov This methodology has been successfully applied to the synthesis of a variety of polyyne products, including di-, tri-, and tetraynes. nih.gov It has also been used to construct complex two-dimensional carbon-rich molecules. nih.gov The development of a one-pot variant of this procedure shows promise for the synthesis of polyyne natural products. nih.gov

Laser-based techniques offer a distinct, non-classical approach to the synthesis of polyynes. Pulsed laser ablation in liquids (PLAL) is a widely used method where intense laser pulses are directed at a target, which can be a solid carbon source (like graphite) suspended in a liquid or the liquid hydrocarbon solvent itself. mdpi.com The intense laser energy decomposes the starting material, creating a plasma of radicals and ions (e.g., H+, C+, CH+, C2+). mdpi.com As this plasma cools, these reactive species combine to form polyyne chains. mdpi.com

The efficiency and the length of the polyynes produced can be influenced by laser parameters such as intensity and wavelength. mdpi.com Studies have shown that laser desorption of end-group-protected polyynes can lead to the formation of oligomers through cross-linking, a process that is more efficient for polyynes with smaller end groups and longer chains. acs.org This laser-induced oligomerization can occur through photopolymerization in the solid target and ion-molecule reactions in the expanding plume. acs.org This method provides a route to longer carbon chains and has been used to study the properties of these materials.

Strategies for Enhancing Stability and Functionalization in Polyynol Synthesis

A major challenge in the chemistry of polyynes and polyynols is their inherent kinetic instability, which increases with the length of the conjugated system. acs.org

A primary and highly effective strategy to overcome the instability of polyynes is the incorporation of sterically demanding end groups . acs.org These bulky groups act as "protective" shields for the reactive polyyne skeleton, kinetically hindering intermolecular reactions that lead to decomposition. acs.orgacademie-sciences.fr The principle is that large end groups physically block the approach of nucleophiles or other reactive species to the polyyne chain. cdnsciencepub.com

This concept was recognized as early as the 1950s with the use of tert-butyl (tBu) end-caps. acs.org More recently, very large groups like triisopropylsilyl (TIPS) and bulky aryl substituents have been employed to synthesize and isolate increasingly long polyynes. cdnsciencepub.com For example, the use of a large, sterically demanding end group has been shown to impart surprising stability to terminal triynes and even tetraynes in the solid state by effectively separating the reactive polyyne moieties. academie-sciences.fr The introduction of bulky phenyl groups on pyridyl end-caps successfully extended a polyyne series to an octayne. cdnsciencepub.com This strategy of steric shielding has been instrumental in pushing the boundaries of isolable polyyne lengths. acs.orgcdnsciencepub.com

Table 2: Examples of Stabilizing End Groups in Polyyne Synthesis

End Group Significance Reference
tert-Butyl (tBu) Early example of a stabilizing group. acs.org acs.org
Triisopropylsilyl (TIPS) Versatile group offering steric shielding and acting as a removable protecting group. cdnsciencepub.com cdnsciencepub.com
Bulky Pyridyl Groups Enhanced stability, extending polyyne length in specific series. cdnsciencepub.com cdnsciencepub.com
Dendrimeric Groups Used to create bench-stable octaynes. academie-sciences.fr academie-sciences.fr
Platinum-based Groups Provided the necessary stability to isolate long polyyne materials. academie-sciences.fr academie-sciences.fr

One-Pot Synthesis and In-Situ Derivatization of Polyynols

The synthesis of complex polyacetylenic alcohols, including this compound and related polyynols, benefits significantly from advanced synthetic strategies that enhance efficiency and yield. Among these, one-pot synthesis coupled with in-situ derivatization represents a powerful approach, streamlining the production of these valuable compounds by minimizing intermediate isolation and purification steps. csic.es This methodology is advantageous from both an economic and environmental perspective. csic.es

The combination of these methods can be applied to the synthesis of this compound. A hypothetical, yet chemically sound, one-pot procedure could involve the coupling of a protected propargyl alcohol derivative with a suitable di- or triyne precursor, followed by in-situ deprotection and/or functionalization to yield the target molecule. For example, a Cadiot-Chodkiewicz coupling, which joins a terminal alkyne with a 1-haloalkyne, is a classic method for creating asymmetric diynes and could be adapted into a multi-step, one-pot sequence for longer polyynes. researchgate.net

The table below outlines a representative one-pot reaction scheme for synthesizing a generic polyynol, illustrating the progression from simple precursors to the final product within a single reaction vessel.

Table 1: Illustrative One-Pot Reaction Sequence for Polyynol Synthesis

Step Reactant 1 Reactant 2 Reagents/Conditions Intermediate/Product
1 1-Halo-diyne Terminal Alkyne Copper(I) salt, Amine base (e.g., Cadiot-Chodkiewicz conditions) Asymmetric Triyne
2 Asymmetric Triyne Organolithium reagent (e.g., n-BuLi) Anhydrous ether or THF, low temperature Lithiated Triyne (in-situ)

This generalized approach can be adapted for the synthesis of various polyynols by changing the starting materials. The versatility of this method allows for the creation of a library of related compounds from common building blocks.

Table 2: Examples of Polyynol Precursors and Products via One-Pot Methodology

Target Polyynol Key Alkyne Precursor 1 Key Alkyne Precursor 2 / Aldehyde
This compound Hepta-2,4,6-triyn-1-ol (or a protected version) Not applicable (if starting with the full backbone)
Deca-4,6,8-triyn-1-ol Hepta-4,6-diyn-1-ol Bromoacetylene (followed by coupling)

The research into these synthetic routes demonstrates a move towards more efficient and elegant chemical syntheses. By combining multiple transformations into a single, seamless operation, chemists can access complex molecules like this compound with greater ease and higher throughput, facilitating further study of their properties and potential applications.

Table 3: Mentioned Compounds

Compound Name
This compound
Nona-3,6-diyn-1-ol
Deca-4,6,8-triyn-1-ol
9-(triisopropylsilyl)nona-4,6,8-triyn-1-ol
1-(t-butyldiphenylsilyl)-1,3,5-hexatriyne
Propargyl alcohol
Formaldehyde
Hepta-2,4,6-triyn-1-ol
Hepta-4,6-diyn-1-ol
Bromoacetylene

Hydroelementation Reactions of Conjugated Polyynes

Hydroelementation, the addition of an element-hydrogen bond across a carbon-carbon multiple bond, is a powerful tool for the functionalization of alkynes. In the context of conjugated polyynes like this compound, this reaction offers a pathway to a variety of unsaturated products. The control of regio- and stereoselectivity is a critical aspect of these transformations.

Regio- and Stereoselectivity in Hydroelementation of Triynes

The presence of multiple triple bonds in triynes presents a challenge in controlling the selectivity of hydroelementation reactions. The outcome of the reaction is highly dependent on the catalyst, the nature of the hydroelementating agent, and the reaction conditions. rsc.org For instance, in hydroboration, the use of different catalysts can lead to either syn or anti addition products. iith.ac.in The regioselectivity, determining which of the triple bonds reacts and at which carbon the element and hydrogen atoms add, is influenced by both electronic and steric factors within the triyne substrate. rsc.orgquora.com In many cases, the reaction proceeds at the most sterically accessible or electronically activated alkyne.

Formation of Enynes, Dienes, and Allenes from Polyynols via Hydroelementation

Hydroelementation of polyynols can lead to a variety of structurally diverse products, including enynes, dienes, and allenes. rsc.orgnih.gov The specific product formed is often a result of the reaction conditions and the catalytic system employed. For example, the controlled addition of one equivalent of a hydroelementating agent can selectively reduce one of the triple bonds to a double bond, yielding a conjugated enyne. Further reaction can lead to dienes. The formation of allenes can occur through specific metal-catalyzed isomerization pathways. nih.govrsc.org The choice of catalyst, whether it be ruthenium, nickel, or another transition metal, plays a crucial role in directing the reaction towards the desired product. nih.govrsc.orgnih.gov

Cyclization Reactions of Alkynol Derivatives

The presence of both an alkynyl and a hydroxyl group in alkynol derivatives like this compound provides a scaffold ripe for intramolecular cyclization reactions, leading to the formation of various heterocyclic compounds.

Gold-Catalyzed Cyclizations of Alkynol Moieties

Gold catalysts, known for their soft Lewis acidity, have proven to be exceptionally effective in activating alkyne functionalities towards nucleophilic attack. nih.govdntb.gov.uascispace.com In the case of alkynols, the intramolecular attack of the hydroxyl group onto the gold-activated alkyne is a common and efficient method for constructing oxygen-containing heterocycles. nih.govacs.org This methodology has been widely applied to synthesize a variety of structures, including furans, pyrans, and other more complex fused-ring systems. scispace.comnih.gov The reaction conditions are typically mild, and the catalyst loading can often be kept low, making it an attractive synthetic strategy. nih.gov

CatalystSubstrate TypeProduct TypeReference
Gold(I) or Gold(III) complexesAlkynolsFurans, Pyrans, Fused Heterocycles nih.govscispace.comnih.gov
Gold(I)AllenolsCarbazoles, Azetidinones acs.org

Cesium Carbonate-Promoted [3+2] Cycloaddition of Alkynols

A notable transformation of alkynols is their participation in [3+2] cycloaddition reactions. For instance, a stepwise exo-selective [3+2] cycloaddition of alkynols with ketones, promoted by cesium carbonate, has been developed to synthesize 4-methylene-1,3-dioxolane (B14172032) derivatives. acs.orgnih.gov This reaction proceeds with high regio- and chemoselectivity, and is compatible with a range of unactivated ketones and both primary and tertiary alkynols. acs.orgnih.govresearchgate.net The use of a simple base like cesium carbonate to promote such a synthetically useful transformation highlights the utility of this method. researchgate.netchim.it

PromoterReactantsProductKey FeaturesReference
Cesium CarbonateAlkynols, Ketones4-methylene-1,3-dioxolanesHigh regioselectivity, Mild conditions acs.orgnih.gov
Cesium Carbonateortho-alkynylanilidesN-substituted-indolesMetal-free cyclization chim.it

Multicomponent Reactions Involving Polyynol Scaffolds

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates all or most of the atoms of the starting materials, are highly valued for their efficiency and atom economy. nih.govacsgcipr.org Polyynol scaffolds, with their multiple reactive sites, are excellent candidates for the design of novel MCRs. These reactions allow for the rapid construction of complex and diverse molecular architectures from simple and readily available starting materials. rsc.orgnih.gov The development of MCRs involving polyynols opens up new avenues for the synthesis of libraries of compounds with potential applications in medicinal chemistry and materials science. rsc.org The ability to generate molecular complexity in a single step makes MCRs a powerful strategy in modern organic synthesis. nih.gov

Electrophilic and Nucleophilic Additions to Triynic Systems

The conjugated triyne system of this compound is characterized by a high degree of unsaturation and electron density within its pi (π) bonds. This electronic feature makes the carbon-carbon triple bonds susceptible to attack by electron-deficient species, known as electrophiles. science-revision.co.uk Electrophilic addition reactions involving alkynes, and by extension polyynes, are fundamental transformations in organic synthesis. numberanalytics.com The reaction is initiated by the attack of an electrophile on the π-system, leading to the formation of a carbocation intermediate, which is subsequently attacked by a nucleophile to yield the final addition product. numberanalytics.com

In the case of a conjugated triynic system, the regioselectivity of the addition can be complex. However, for an unsymmetrical polyyne like this compound, the addition of an electrophile (E+) would likely proceed to form the most stable carbocation intermediate. The subsequent nucleophilic attack (Nu-) completes the addition. Common electrophilic additions to alkyne systems include the addition of hydrogen halides (HX) and halogens (X₂). chemguide.co.ukchemguide.co.uk The rate of reaction for hydrogen halides typically increases in the order of HF < HCl < HBr < HI, which corresponds to the decreasing bond strength of the hydrogen-halogen bond. chemguide.co.ukchemguide.co.uk

While less common without activation, nucleophilic additions to the triple bonds can also occur, particularly with highly reactive nucleophiles or through transition-metal catalysis. These reactions expand the synthetic utility of polyynes, allowing for the introduction of a wide range of functional groups.

The table below outlines potential addition reactions applicable to triynic systems based on the established reactivity of alkynes.

Reaction TypeReagent(s)Product Class
Electrophilic Additions
HalogenationBr₂, Cl₂Dihaloalkene
HydrohalogenationHBr, HClHaloalkene
Hydration (acid-catalyzed)H₂O, H₂SO₄, HgSO₄Ketone (via enol intermediate)
Nucleophilic Additions
Michael AdditionR₂CuLi (Gilman reagents)Substituted alkene
Thiol AdditionRSH, base or radical initiatorVinyl sulfide

Functional Group Interconversions of the Hydroxyl Moiety in Polyynols

The primary alcohol (-OH) group in this compound is a versatile functional handle for a wide array of chemical transformations. fiveable.mewikipedia.org Functional group interconversions of this hydroxyl moiety allow for the synthesis of diverse analogs with modified properties and reactivity. These transformations are central to synthetic organic chemistry, enabling the creation of complex molecules from simpler precursors. fiveable.me The selective modification of a hydroxyl group can, however, be challenging due to its relatively low nucleophilicity compared to other groups like amines and thiols. nih.gov

Key transformations of the hydroxyl group can be categorized into several types, including conversion to leaving groups (like halides or sulfonates) and direct replacement to form other functionalities such as ethers or azides. nih.gov

Conversion to Halides: The transformation of the hydroxyl group to a halide is a common synthetic step. This can be achieved using various reagents. For instance, thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are classic reagents for converting primary alcohols to the corresponding alkyl chlorides and bromides, respectively. vanderbilt.edu The Appel reaction, using triphenylphosphine (B44618) (PPh₃) and a carbon tetrahalide (e.g., CBr₄), is another effective method. vanderbilt.edu

Conversion to Sulfonate Esters: Alcohols can be readily converted into sulfonate esters, such as tosylates (OTs), mesylates (OMs), or triflates (OTf), by reacting with the corresponding sulfonyl chloride (e.g., TsCl, MsCl) in the presence of a base like pyridine. vanderbilt.edu These sulfonate esters are excellent leaving groups, far more reactive than the original hydroxyl group, and can be easily displaced by a wide range of nucleophiles. vanderbilt.edu

Conversion to Ethers: Ether analogs can be synthesized via Williamson ether synthesis. This involves deprotonating the alcohol with a strong base, such as sodium hydride (NaH), to form an alkoxide, which then displaces a halide from an alkyl halide (e.g., methyl iodide) to form the ether. acs.org For example, (Z)-nonadec-12-en-9-ol has been successfully converted to its corresponding methyl ether using NaH and methyl iodide. acs.org

Conversion to Azides: The hydroxyl group can be converted to an azide (B81097) (N₃), a versatile functional group that can be further transformed, for example, into an amine via reduction. The Mitsunobu reaction, using reagents like diethyl azodicarboxylate (DEAD) and triphenylphosphine along with an azide source (e.g., NaN₃), provides a method for this conversion. vanderbilt.edu Another route involves converting the alcohol to a good leaving group (like a tosylate) first, followed by nucleophilic substitution with sodium azide. nih.gov

The following table summarizes key functional group interconversions for a primary hydroxyl group, such as the one in this compound.

Initial Functional GroupTarget Functional GroupReagent(s)Product Example (from R-OH)
Hydroxyl (-OH)Chloro (-Cl)Thionyl chloride (SOCl₂)Nona-3,5,7-triyn-1-yl chloride
Hydroxyl (-OH)Bromo (-Br)Phosphorus tribromide (PBr₃)Nona-3,5,7-triyn-1-yl bromide
Hydroxyl (-OH)Tosylate (-OTs)p-Toluenesulfonyl chloride (TsCl), PyridineNona-3,5,7-triyn-1-yl tosylate
Hydroxyl (-OH)Azido (-N₃)1. TsCl, Pyridine; 2. Sodium azide (NaN₃)1-Azidonona-3,5,7-triyne
Hydroxyl (-OH)Methoxy (-OCH₃)1. Sodium hydride (NaH); 2. Methyl iodide (CH₃I)1-Methoxynona-3,5,7-triyne

Theoretical and Computational Investigations of Nona 3,5,7 Triyn 1 Ol

Electronic Structure and Bonding Analysis of Conjugated Polyynols

Computational quantum chemistry methods are employed to analyze the electronic structure and bonding of Nona-3,5,7-triyn-1-OL. The presence of a conjugated system of triple bonds in conjunction with a terminal hydroxyl group dictates its electronic properties.

Key Research Findings:

Electron Delocalization: The alternating single and triple bonds result in a highly delocalized π-electron system along the carbon chain. This delocalization is a key feature of polyynes and is responsible for their unique electronic and optical properties. The terminal hydroxyl group can influence the electron density distribution through inductive and resonance effects.

Bond Length Alternation (BLA): In a perfect cumulene-like structure, all carbon-carbon bonds would be of equal length. However, in polyynes like this compound, there is a distinct pattern of alternating shorter triple bonds and longer single bonds. The degree of this alternation is a measure of the extent of electron localization and can be quantified through computational geometry optimizations.

Frontier Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining the chemical reactivity and the electronic absorption properties of the molecule. For conjugated polyynes, the HOMO-LUMO gap generally decreases as the length of the polyyne chain increases. This trend is a key factor in tuning the optical properties of these molecules. The presence of the hydroxyl group can also modulate the energies of these frontier orbitals.

Table 1: Calculated Electronic Properties of this compound Note: The following data is representative and derived from general principles of computational studies on short-chain polyynols, as specific values for this compound are not readily available in the cited literature.

Parameter Calculated Value Method/Basis Set
HOMO Energy -6.5 eV DFT/B3LYP/6-31G*
LUMO Energy -1.2 eV DFT/B3LYP/6-31G*
HOMO-LUMO Gap 5.3 eV DFT/B3LYP/6-31G*
Dipole Moment 2.1 Debye DFT/B3LYP/6-31G*

Conformational Analysis of Linear Oligoynes with Terminal Hydroxyl Groups

The conformational flexibility of this compound is primarily associated with the rotation around the single bonds, particularly the C-C bond adjacent to the hydroxyl group and the C-O bond.

Key Research Findings:

Rotational Barriers: Computational methods can determine the potential energy surface for rotation around specific bonds. The rotation of the hydroxyl group (H-O-C-C dihedral angle) and the propyl group at the other end of the molecule will have specific energy minima and maxima corresponding to staggered and eclipsed conformations.

Intramolecular Interactions: The possibility of intramolecular hydrogen bonding between the hydroxyl group and the π-system of the triple bonds can be investigated. Such interactions, if present, would significantly influence the preferred conformation and the vibrational spectra of the molecule.

Table 2: Calculated Rotational Barriers for this compound Note: The following data is illustrative of typical results from conformational analyses of similar molecules, as specific values for this compound were not found in the searched literature.

Rotational Bond Dihedral Angle (°) Relative Energy (kcal/mol) Conformation
H-O-C1-C2 0 1.5 Eclipsed
H-O-C1-C2 60 0.5 Gauche
H-O-C1-C2 180 0.0 Anti (Staggered)

Theoretical Spectroscopic Characterization of Conjugated Triynols

Computational methods are invaluable for predicting and interpreting the spectroscopic properties of molecules like this compound, including its vibrational (infrared and Raman) and electronic (UV-Vis) spectra.

Key Research Findings:

Vibrational Frequencies: Density Functional Theory (DFT) calculations can predict the harmonic vibrational frequencies. The most intense bands in the IR spectrum of this compound are expected to correspond to the O-H stretching, C-H stretching, and the characteristic C≡C triple bond stretching modes. The calculated Raman spectrum would be dominated by the symmetric stretching of the conjugated polyyne backbone.

Electronic Transitions: Time-dependent DFT (TD-DFT) is commonly used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) in the UV-Vis spectrum. For conjugated polyynes, the primary absorption is due to the π → π* transition. The λmax is expected to shift to longer wavelengths as the conjugation length increases.

Spectral Type Feature Calculated Wavenumber/Wavelength Assignment
Infrared (IR) Strong Absorption ~3600 cm⁻¹ O-H stretch
Infrared (IR) Strong Absorption ~2200-2100 cm⁻¹ C≡C stretch
Raman Strong Signal ~2250 cm⁻¹ Symmetric C≡C stretch
UV-Vis λmax ~250-300 nm π → π* transition

Molecular Modeling of Polyynes as Carbyne Analogs and Precursors

Polyynes are often studied as finite molecular models for carbyne, the infinite sp-hybridized carbon chain. acs.orgnih.gov Theoretical studies on series of polyynes of increasing length allow for the extrapolation of properties to the infinite polymer limit.

Key Research Findings:

Property Extrapolation: By calculating properties such as the HOMO-LUMO gap, bond length alternation, and polarizability for a homologous series of polyynols (e.g., from triynol to nonaynol), these properties can be plotted against the reciprocal of the chain length. Extrapolating to zero on this axis provides an estimate for the properties of carbyne.

End-Group Effects: Molecular modeling can elucidate the impact of terminal groups, such as the hydroxyl and propyl groups in this compound, on the properties of the polyyne chain. These end groups can influence the stability and electronic structure, which is crucial for designing stable carbyne precursors. nih.gov

Elucidation of Reaction Mechanisms via Computational Chemistry

Computational chemistry is a powerful tool for investigating the potential reaction pathways of polyynes, which are known to be highly reactive.

Key Research Findings:

Transition State Theory: By mapping the potential energy surface, computational methods can identify transition states and intermediates for various reactions, such as cycloadditions, oligomerizations, and reactions involving the terminal hydroxyl group. This allows for the determination of activation energies and reaction rates.

Reactivity of the Hydroxyl Group: The terminal -OH group can act as a nucleophile or be deprotonated, opening up various reaction pathways. Computational studies can model these reactions to predict their feasibility and outcomes. For example, the mechanism of ether or ester formation from the hydroxyl group can be elucidated.

Stability and Degradation Pathways: Polyynes can be unstable and prone to cross-linking or decomposition. Computational models can explore the mechanisms of these degradation pathways, providing insights into how to stabilize these molecules, for instance, by designing appropriate end-capping groups. nih.gov

Advanced Applications and Material Science Contributions of Nona 3,5,7 Triyn 1 Ol Analogues

Nona-3,5,7-triyn-1-OL as a Synthetic Synthon and Building Block for Complex Molecules

This compound serves as a versatile synthetic synthon, a molecular unit that can be readily incorporated into a larger, more complex structure. The presence of both a terminal alcohol and a conjugated triyne system provides multiple reactive sites for a variety of chemical transformations. This dual functionality allows for its use as a fundamental building block in the assembly of intricate three-dimensional molecules. illinois.edu

The development of molecular building blocks has revolutionized the synthesis of complex molecules, making the process more accessible and efficient. illinois.edu Polyynol scaffolds, such as this compound, can be strategically employed in convergent synthetic approaches, where different fragments of a target molecule are synthesized independently before being coupled together. The hydroxyl group can be derivatized or used as a handle for attachment to other molecular fragments, while the polyyne chain can participate in various coupling reactions or be modified to tune the electronic and photophysical properties of the final molecule.

For instance, related diynol compounds like 3,6-nonadiyn-1-ol are known precursors in the synthesis of specific isomers of nonadien-1-ol, which have applications in the flavor and fragrance industry. jaydevchemicals.comthegoodscentscompany.com This highlights the role of polyynols as key intermediates in the production of valuable chemical compounds.

Applications in Advanced Carbon Materials Science

The rigid, linear structure and high carbon content of polyynes, including this compound, make them attractive precursors for the synthesis of various carbon allotropes and advanced carbon-based materials.

Polyynes have been identified as crucial intermediates in the formation of fullerenes. cambridge.orgroyalsocietypublishing.org The aggregation of carbon atoms, particularly under conditions simulating those in carbon stars, can lead to the formation of these spherical carbon molecules. cambridge.orgroyalsocietypublishing.org The mechanism is thought to involve the cyclization and coalescence of polyyne chains.

Furthermore, polyynes serve as molecular models for carbyne, a one-dimensional allotrope of carbon composed of sp-hybridized carbon atoms. nih.govresearchgate.netsigmaaldrich.com The synthesis and study of long, stable polyyne chains provide valuable insights into the potential properties of carbyne, which is predicted to have exceptional mechanical strength. researchgate.net

Table 1: Comparison of Carbon Allotropes

AllotropeHybridizationStructureKey Properties
Diamond sp³TetrahedralExtreme hardness, high thermal conductivity
Graphite sp²Planar sheetsElectrical conductivity, lubricant
Fullerenes sp²SphericalSuperconductivity (when doped), antioxidant
Carbon Nanotubes sp²CylindricalHigh tensile strength, electrical conductivity
Graphene sp²2D honeycombHigh electron mobility, mechanical strength
Carbyne spLinear chainPredicted to have the highest tensile strength

The conjugated π-system of polyynes allows for the delocalization of electrons along the molecular axis, making them promising candidates for use as molecular wires or nanoconductors. The ability to synthesize polyynes of varying lengths allows for the tuning of their conductive properties.

Research into the development of advanced nanomaterials has led to the creation of coaxial nanowires, which can be synthesized through methods like chemical vapor deposition. hoghimwei.com These structures, consisting of a core material encapsulated within a sheath, can exhibit unique electronic and optical properties. Polyynes can be envisioned as components in such nanostructures, potentially forming the conductive core or being incorporated into a polymer matrix to create composite nanowires with tailored functionalities.

Polyynic structures can be utilized to create atomically thin carbon films. nih.gov On-surface synthesis techniques allow for the controlled formation of polyynic carbon chains on a substrate. These chains can then be further manipulated to form extended two-dimensional structures. Such films are of interest for applications in nanoelectronics due to their unique electronic properties, which can be influenced by the length and arrangement of the polyyne chains.

Astrophysical Relevance of Polyynes in Interstellar Medium

Polyynes, particularly cyanopolyynes, have been detected in various astrophysical environments, including the interstellar medium (ISM) and the envelopes of carbon-rich stars. royalsocietypublishing.orgscirp.org Their presence in these environments is of significant interest to astrophysicists as they are believed to be key players in the chemical evolution of the cosmos.

The formation of long carbon chains in space is thought to occur through gas-phase reactions or from the disruption of carbon grains. oup.comresearchgate.net These polyynes are considered to be potential precursors to more complex organic molecules, including polycyclic aromatic hydrocarbons (PAHs) and even fullerenes, which have also been observed in the ISM. scirp.orgastron-soc.innih.gov The study of polyynes in astrophysical contexts helps to elucidate the chemical pathways that lead to the formation of complex molecules in space.

Table 2: Examples of Polyynes Detected in the Interstellar Medium

MoleculeChemical FormulaLocation of Detection
Cyanoacetylene HC₃NSagittarius B2, IRC +10216
Cyanobutadiyne HC₅NSagittarius B2, TMC-1
Cyanohexatriyne HC₇NTMC-1, IRC +10216
Cyanooctatetrayne HC₉NTMC-1
Cyanodecapentayne HC₁₁NTMC-1

Rational Design of Novel π-Conjugated Systems Utilizing Polyynol Scaffolds

The principles of rational design are increasingly being applied to the development of novel π-conjugated systems with specific electronic and optical properties for applications in organic electronics. mdpi.comresearchgate.net Polyynol scaffolds, with their rigid, linear, and conjugated structure, are excellent candidates for incorporation into such systems.

By strategically modifying the polyynol backbone and the end-capping groups, it is possible to fine-tune the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, the optical bandgap, and the charge transport characteristics of the resulting materials. frontiersin.org For example, incorporating polyynol units into conjugated polymers can influence the planarity of the polymer backbone, which in turn affects the degree of π-orbital overlap and, consequently, the material's conductivity. researchgate.net The ability to systematically modify the structure of polyynol-based materials opens up possibilities for their use in a wide range of applications, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

Conclusions and Future Research Perspectives

Current Challenges in Polyynol Synthesis and Handling

The synthesis and handling of polyynols are fraught with difficulties that limit their widespread investigation and application. The primary challenges stem from the inherent instability of the polyyne chain, which is prone to degradation, cross-linking, and even explosive decomposition under certain conditions.

Key challenges include:

Stability: Longer polyyne chains are notoriously unstable, sensitive to light, heat, and oxygen. Protecting groups are often required, adding steps to the synthesis and complicating purification.

Scalability and Reproducibility: Many synthetic protocols for polyynols are effective only on a small scale. Scaling up these reactions often leads to decreased yields and increased side products, posing significant reproducibility challenges. nih.gov

Purification: The separation of the target polyynol from starting materials and oligomeric side products is often difficult due to similar polarities and the compound's instability on common chromatography media like silica (B1680970) gel.

Handling and Safety: The high energy content of polyynes makes them potentially hazardous. The handling of dry, purified polyynes requires special precautions to prevent decomposition, which can be initiated by mechanical shock or static discharge. nih.gov

ChallengeDescriptionPotential Solutions
Inherent InstabilityPolyynes are prone to degradation via light, heat, or oxygen, and can undergo unwanted cross-linking.Use of bulky end groups for steric protection; synthesis and handling under inert atmospheres and in the dark.
ScalabilitySmall-scale lab syntheses are often difficult to reproduce on a larger, industrial scale. nih.govDevelopment of flow chemistry processes; optimization of reaction conditions for larger volumes.
Purification HurdlesCompounds are often unstable on standard chromatography media, making isolation difficult.Low-temperature chromatography; use of less reactive stationary phases; advanced techniques like HPLC.
Safety RisksConcentrated or solid-state polyynes can be explosive. nih.govHandling in solution; avoiding isolation of pure compounds where possible; use of specialized personal protective equipment.

Emerging Methodologies for Accessing Complex Polyynol Architectures

Overcoming the challenges of stability and selectivity requires the development of novel synthetic strategies. Researchers are exploring new methodologies to create more complex and stable polyynol-based structures. While the polyol process is a known method for controlling the morphology of nanoparticles bohrium.com, analogous precise control is sought for molecular synthesis. Emerging areas focus on techniques that allow for controlled, sequential chain growth under mild conditions. These include on-surface synthesis, where reactions are carried out on a solid substrate, providing stability and positional control, and the use of organometallic catalysts that can mediate C-C bond formation with high precision and functional group tolerance. The development of modular approaches, where pre-synthesized polyyne fragments are coupled together, also represents a promising avenue for constructing elaborate architectures that would be inaccessible through linear synthetic routes.

Untapped Reactivity Pathways of Nona-3,5,7-triyn-1-OL

The rich electronic structure of the conjugated triyne system in this compound suggests a wealth of unexplored chemical reactivity. Beyond simple derivatization of the terminal alcohol, the triple bonds themselves are prime targets for chemical transformation. Future research could focus on:

Selective Functionalization: Developing methods to selectively react with one or two of the three alkyne units, leaving the others intact. This would open the door to creating complex, multifunctional molecules.

Cycloaddition Reactions: The triyne system is a potentially excellent substrate for Diels-Alder or other pericyclic reactions, allowing for the rapid construction of complex cyclic and polycyclic scaffolds.

Polymerization: this compound could serve as a monomer for novel polymers. Topochemical polymerization in the solid state could lead to highly ordered, conjugated polymers with unique electronic and optical properties.

Organometallic Chemistry: The alkynes can act as ligands for transition metals, suggesting possibilities for creating novel organometallic complexes or materials with interesting catalytic or electronic properties.

Potential for Novel Materials Discovery based on Polyynol Scaffolds

Polyynol scaffolds, with their rigid, linear, and conjugated structures, are exceptional building blocks for new functional materials. The traditional trial-and-error approach to materials discovery is time-consuming and expensive. nih.gov A theory-guided approach, where computational modeling predicts the properties of hypothetical materials before synthesis, can accelerate discovery. nih.gov Polyynols like this compound are prime candidates for this approach. Their defined length and reactive hydroxyl group allow them to be incorporated as fundamental units into larger systems, such as:

Molecular Wires: Individual polyynol molecules could be used in molecular electronic circuits, exploiting their ability to conduct charge over a defined length.

Nonlinear Optical (NLO) Materials: The extensive π-conjugation in polyynes often leads to strong NLO properties, which are valuable for applications in telecommunications and optical computing.

Carbon-Rich Nanostructures: Polyynols can be used as precursors for the synthesis of advanced carbon allotropes like graphdiyne, a 2D material with unique electronic and porous properties.

Liquid Crystals: By attaching appropriate mesogenic groups, the rigid rod-like structure of polyynols could be exploited to create novel liquid crystalline materials.

Integration of Computational and Experimental Approaches in Polyynol Research

The synergy between computational chemistry and experimental synthesis is crucial for advancing polyynol research. mdpi.comfrontiersin.org Given the instability and handling challenges of these molecules, in-silico experiments can provide invaluable foresight, guiding synthetic efforts toward the most promising targets and avoiding unnecessary risks. The convergence of computational predictions with experimental validation promises to make the discovery process more efficient and precise. jddhs.com

Future research will increasingly rely on this integrated approach:

Predicting Stability and Reactivity: Quantum chemical calculations (e.g., Density Functional Theory) can predict the stability of novel polyynols and identify the most likely sites for chemical reactions, helping to design more robust molecules and selective synthetic routes.

Simulating Material Properties: Computational models can predict the electronic, optical, and mechanical properties of materials built from polyynol scaffolds. mdpi.com This allows for the virtual screening of large numbers of potential structures to identify candidates with desired characteristics for specific applications. nih.gov

Understanding Reaction Mechanisms: Detailed computational studies can elucidate the mechanisms of key synthetic reactions, enabling their optimization for higher yields and fewer byproducts.

Research AreaComputational ApproachExperimental ApproachSynergistic Goal
Stability EnhancementDFT calculations to model the effect of different end-capping groups on molecule stability.Synthesis and characterization (NMR, UV-Vis) of polyynols with various protective groups.Identify and synthesize the most stable polyynol derivatives for easier handling and application.
Novel Materials DesignMolecular dynamics and quantum mechanics to predict the properties (e.g., band gap, conductivity) of polyynol-based polymers or 2D materials. nih.govSolid-state polymerization or on-surface synthesis of the most promising candidates identified by theory.Accelerate the discovery of new functional materials with tailored electronic or optical properties. nih.gov
Reaction OptimizationModeling reaction pathways and transition states to understand mechanisms and predict optimal conditions.Performing reactions under various conditions (temperature, catalyst, solvent) to validate and refine computational models.Develop highly efficient and selective synthetic routes to complex polyynols.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.